N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOIFUXDVKLNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Coupling with Sulfonyl Chlorides
The most direct route involves reacting 3,4-dimethoxybenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine in the presence of a base to neutralize HCl. This method, adapted from patent US10766894B2, typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C. Triethylamine (TEA) or pyridine is used to scavenge HCl, with reaction completion achieved within 2–4 hours. Yields range from 70–85%, depending on the purity of the amine precursor.
Reaction Scheme:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{H}2\text{NCH}2(\text{C}5\text{H}8\text{OH}) \xrightarrow{\text{TEA, DCM}} \text{N-((1-Hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide} + \text{HCl}
$$
Catalytic Enhancements Using Copper-Based Systems
A recent advancement involves copper-catalyzed coupling, as reported in Journal of Synthetic Chemistry. Using CuCl₂ immobilized on Fe₃O₄ magnetic nanoparticles functionalized with 4-amino-3-hydroxybenzaldehyde (MNPs-AHBA-Cu), the reaction proceeds in polyethylene glycol (PEG-400) at 80°C for 1 hour. This method achieves yields up to 90% with excellent recyclability of the catalyst (5 cycles with <5% loss in activity).
Optimized Conditions:
- Catalyst: MNPs-AHBA-Cu (5 mol%)
- Solvent: PEG-400
- Temperature: 80°C
- Time: 1 hour
Multi-Step Synthesis from Cyclopentanone Derivatives
Synthesis of (1-Hydroxycyclopentyl)methylamine
The amine precursor is synthesized via reductive amination of cyclopentanone with methylamine, followed by hydroxylation:
Step 1: Reductive Amination
$$
\text{Cyclopentanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{(1-Methylaminocyclopentyl)methanol}
$$
Step 2: Hydroxylation
Oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the hydroxyl group, yielding (1-hydroxycyclopentyl)methylamine.
Coupling with Sulfonyl Chloride
The amine is then reacted with 3,4-dimethoxybenzenesulfonyl chloride as described in Section 1.1.
Comparative Analysis of Methods
Mechanistic Insights
Copper-Catalyzed Pathway
The MNPs-AHBA-Cu catalyst facilitates deprotonation of the amine, enhancing nucleophilic attack on the sulfonyl chloride (Scheme 1). The magnetic nanoparticles enable easy separation, reducing copper leaching.
Proposed Mechanism:
- Coordination: Cu²⁺ binds to the amine, increasing its nucleophilicity.
- Nucleophilic Substitution: Amine attacks sulfonyl chloride, displacing chloride.
- Regeneration: Catalyst is recycled via magnetic separation.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Compound 64B, a cyclobutyl-pyrano derivative, demonstrates potent hypoxia-targeting activity (IC50 ~0.25 µM) but initially suffered from poor solubility (0.009 mg/mL), which was later optimized .
- The hydroxyl group in the target compound could address solubility limitations seen in non-polar analogs while retaining bioactivity through hydrogen bonding.
Structural and Functional Implications
- Cyclopentyl vs.
- Hydroxyl Group : Unlike analogs with methoxy or nitro groups (e.g., 6c, 26j), the hydroxyl substituent may enhance solubility and metabolic stability .
- Heterocyclic Additions: Pyrano or chroman rings in analogs (e.g., 5m, 64B) are critical for hypoxia response element (HRE) binding but increase molecular weight and complexity .
Biological Activity
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step process that typically includes:
- Formation of the Cyclopentyl Intermediate : This involves cyclization reactions using appropriate starting materials.
- Attachment of the Benzenesulfonamide Moiety : The cyclopentyl intermediate reacts with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.
The unique cyclopentyl ring structure contributes to its steric properties, influencing its biological interactions and activity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In vitro studies have demonstrated anti-inflammatory properties, suggesting that the compound may modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation .
Cytotoxicity and Cell Stress Responses
A comprehensive analysis of cytotoxicity reveals that at certain concentrations, the compound can induce cell stress responses. Studies show that it activates multiple assay endpoints associated with cytotoxicity but also exhibits specific biomolecular interactions at lower concentrations . This duality highlights the importance of concentration in determining biological effects.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological outcomes. The precise pathways depend on the biological system under investigation .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism Exploration
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM. This suggests a promising role for the compound in managing inflammatory responses .
Summary of Research Findings
| Activity | Target/Effect | Concentration (µM) | Outcome |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus & E. coli | 32 | Significant inhibition |
| Anti-inflammatory | TNF-alpha production in macrophages | 10 | 50% reduction |
| Cytotoxicity | Cell stress response activation | Varies | Activation of multiple assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
